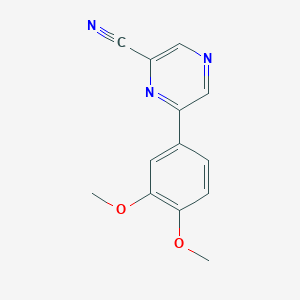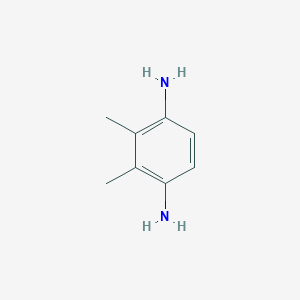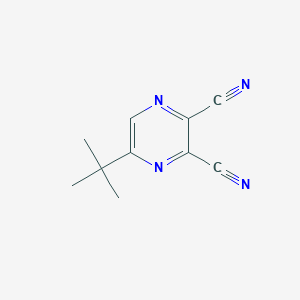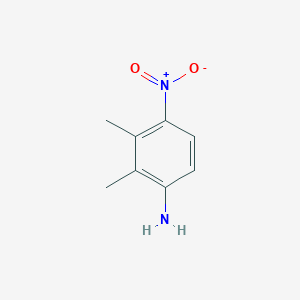![molecular formula C20H14N2O3S B184284 [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone CAS No. 40899-91-0](/img/structure/B184284.png)
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone, also known as BIPM, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. BIPM has been studied for its ability to inhibit certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various areas of scientific research. One area of interest is cancer treatment, as [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to inhibit the activity of certain enzymes and receptors that are involved in tumor growth and metastasis. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of toxic proteins in the brain.
Wirkmechanismus
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone works by inhibiting the activity of specific enzymes and receptors in the body. One of the enzymes that [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone targets is protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone can prevent the growth and spread of cancer cells. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone also targets the dopamine D3 receptor, which is involved in the regulation of dopamine levels in the brain. By inhibiting this receptor, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone may be able to prevent the loss of dopamine-producing neurons in neurodegenerative diseases.
Biochemische Und Physiologische Effekte
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to have a variety of biochemical and physiological effects in the body. In cancer cells, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to induce apoptosis, or programmed cell death, which can help to prevent the growth and spread of tumors. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which can help to prevent metastasis. In the brain, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to reduce the aggregation of toxic proteins, which can help to prevent the loss of neurons in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone for lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes and receptors, meaning that it is less likely to have off-target effects. However, one limitation of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone is that it can be difficult to synthesize in large quantities, which can make it challenging to study in vivo.
Zukünftige Richtungen
There are several future directions for research on [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more accessible for in vivo studies. Another area of interest is the exploration of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone as a potential treatment for other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone and its potential side effects.
Synthesemethoden
The synthesis method for [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone involves a series of chemical reactions starting with the compound 2-bromo-3-nitropyridine. The compound is treated with sodium methoxide to produce 2-methoxy-3-nitropyridine, which is then reacted with 1-(benzenesulfonyl)indole to form [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. The final product is purified through a series of recrystallization steps.
Eigenschaften
CAS-Nummer |
40899-91-0 |
|---|---|
Produktname |
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone |
Molekularformel |
C20H14N2O3S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C20H14N2O3S/c23-20(16-8-6-12-21-14-16)19-13-15-7-4-5-11-18(15)22(19)26(24,25)17-9-2-1-3-10-17/h1-14H |
InChI-Schlüssel |
YRGMGCILUHJAQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4 |
Andere CAS-Nummern |
40899-91-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



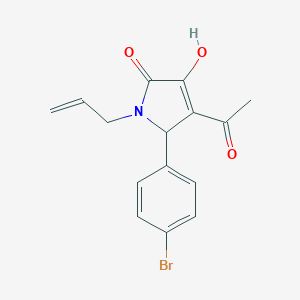
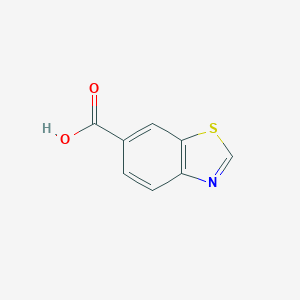
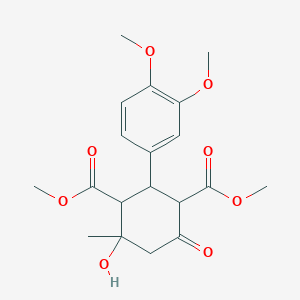
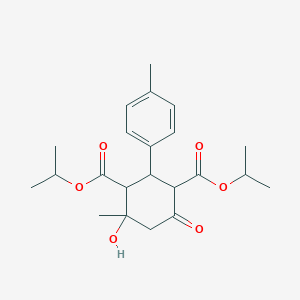
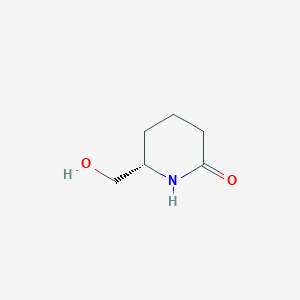
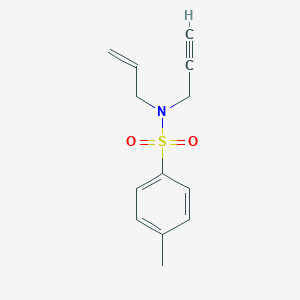
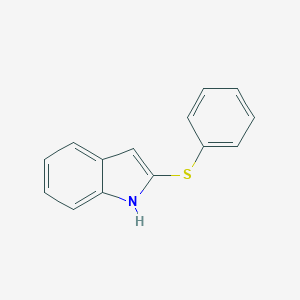
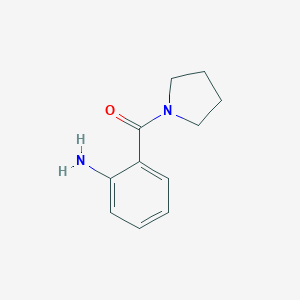
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
